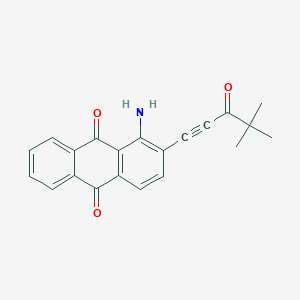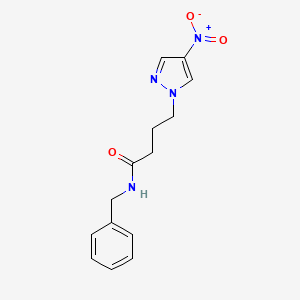![molecular formula C23H20ClF3N2O4 B11496431 4-chloro-N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B11496431.png)
4-chloro-N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CHLORO-N-{1-[(FURAN-2-YL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}BENZAMIDE is a complex organic compound that features a unique combination of functional groups, including a furan ring, a trifluoromethyl group, and an indole derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-{1-[(FURAN-2-YL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}BENZAMIDE typically involves multiple steps, starting with the preparation of the indole derivative. The furan ring is introduced through a series of reactions involving furan-2-carboxaldehyde. The trifluoromethyl group is incorporated using reagents such as trifluoromethyl iodide under specific conditions. The final step involves the coupling of the indole derivative with 4-chlorobenzoyl chloride to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and advanced purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N-{1-[(FURAN-2-YL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}BENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Scientific Research Applications
4-CHLORO-N-{1-[(FURAN-2-YL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-{1-[(FURAN-2-YL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives and furan-containing molecules, such as:
- 4-CHLORO-N-(2-FURAN-2-YL-1-(4-METHYL-PIPERIDINE-1-CARBONYL)-VINYL)-BENZAMIDE
- Indole-3-acetic acid
- Furan-2-carboxaldehyde derivatives
Uniqueness
What sets 4-CHLORO-N-{1-[(FURAN-2-YL)METHYL]-6,6-DIMETHYL-2,4-DIOXO-3-(TRIFLUOROMETHYL)-2,3,4,5,6,7-HEXAHYDRO-1H-INDOL-3-YL}BENZAMIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further exploration in various scientific fields .
Properties
Molecular Formula |
C23H20ClF3N2O4 |
|---|---|
Molecular Weight |
480.9 g/mol |
IUPAC Name |
4-chloro-N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]benzamide |
InChI |
InChI=1S/C23H20ClF3N2O4/c1-21(2)10-16-18(17(30)11-21)22(23(25,26)27,20(32)29(16)12-15-4-3-9-33-15)28-19(31)13-5-7-14(24)8-6-13/h3-9H,10-12H2,1-2H3,(H,28,31) |
InChI Key |
HCBJKBPDVNGWML-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(C(=O)N2CC3=CC=CO3)(C(F)(F)F)NC(=O)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(thiophene-2-sulfonamido)ethyl]thiophene-2-sulfonamide](/img/structure/B11496349.png)
![2'-amino-5-fluoro-1'-(4-fluorophenyl)-7',7'-dimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11496373.png)
![Ethyl 3,3,3-trifluoro-2-(3-fluorobenzamido)-2-[2-(trifluoromethyl)anilino]propionate](/img/structure/B11496379.png)


![2,3-Dihydrobenzo[1,4]dioxine-2-carboxylic acid, (4-acetylsulfamoylphenyl)amide](/img/structure/B11496382.png)
![8,9-diethoxy-4-(3-fluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine](/img/structure/B11496386.png)
![6-chloro-5,7-dimethyl-3-[2-(4-methylphenyl)ethyl]-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B11496393.png)
![5-(4-fluorophenyl)-2-[(4-nitrobenzyl)sulfanyl]-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11496404.png)
![2-Methyl-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}quinoxaline](/img/structure/B11496412.png)
![1-(furan-2-ylmethyl)-6-propyl-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11496413.png)
![4-(2-fluorophenyl)-1-(4-fluorophenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B11496416.png)
![N-(6-cyano-1,3-benzodioxol-5-yl)-3-{[(2-furylmethyl)amino]sulfonyl}-4-methoxybenzamide](/img/structure/B11496429.png)
![3-[4-(4-methylpiperidin-1-yl)-6-{[2-(morpholin-4-yl)ethyl]amino}-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B11496441.png)
